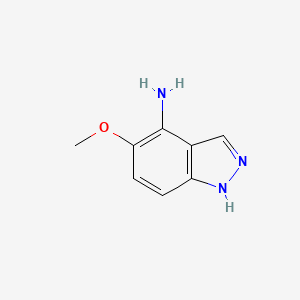

5-Methoxy-1H-indazol-4-amine

Description

Overview of Indazole Heterocycles and Their Core Structural Features

Indazole, also known as benzopyrazole, is an aromatic heterocyclic compound featuring a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. researchgate.net This fusion results in a ten-π-electron system, bestowing upon it a distinct aromatic character. longdom.orgjmchemsci.com The presence and position of the two adjacent nitrogen atoms within the five-membered ring are fundamental to its chemical properties and reactivity.

A key characteristic of indazoles is their existence in different tautomeric forms, primarily the 1H- and 2H-indazoles, which arise from the migration of a proton between the two nitrogen atoms. jmchemsci.comresearchgate.netresearchgate.net The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form. nih.gov This tautomerism, along with the molecule's ability to act as both a proton donor and acceptor, contributes to its versatility in forming diverse molecular interactions. ambeed.com

Historical Context of Indazole Research and Development

The first synthesis of an indazole derivative was reported in the late 19th century. Emil Fischer is credited with defining indazole as a pyrazole ring fused to a benzene ring. jmchemsci.comresearchgate.netresearchgate.net Early research, notably the extensive work by Karl von Auwers in the 1920s, laid the groundwork for understanding the fundamental chemistry and reactivity of this heterocyclic system. researchgate.net For many years, research into indazoles progressed steadily, with a primary focus on developing new synthetic methodologies. The latter half of the 20th century and the beginning of the 21st century have witnessed a surge in interest in indazole chemistry, driven by the discovery of their significant biological activities. nih.gov

Importance of Indazole Scaffold in Contemporary Chemical Research

The indazole nucleus is now recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This term is reserved for molecular frameworks that are able to bind to multiple biological targets with high affinity, making them valuable starting points for drug discovery. The rigid, planar structure of the indazole ring, combined with its capacity for hydrogen bonding and other non-covalent interactions, allows for precise orientation within the active sites of enzymes and receptors. longdom.org

The versatility of the indazole scaffold is demonstrated by its presence in a wide array of compounds with diverse therapeutic applications. ambeed.comnih.govigi-global.com Research has shown that indazole derivatives exhibit a broad spectrum of biological activities. researchgate.net

Rationale for Investigating Substituted Indazoles, with Specific Focus on 5-Methoxy-1H-indazol-4-amine

The strategic placement of substituents on the indazole ring system is a powerful tool for modulating the physicochemical properties and biological activity of the resulting molecules. By introducing different functional groups at various positions, chemists can fine-tune parameters such as solubility, metabolic stability, and target-binding affinity. nih.gov This approach has led to the development of highly potent and selective drug candidates. nih.gov

The investigation of specific substituted indazoles, such as this compound, is driven by the desire to explore new chemical space and identify novel compounds with unique properties. The methoxy (B1213986) group at the 5-position and the amine group at the 4-position of the indazole core are expected to impart specific electronic and steric characteristics. The methoxy group, an electron-donating group, can influence the electron density of the aromatic system, while the amino group can act as a hydrogen bond donor and a site for further chemical modification. The proximity of these two functional groups may also lead to interesting intramolecular interactions and unique reactivity patterns.

While the parent compound, 1H-indazol-4-amine, is a known chemical entity, the introduction of a methoxy group at the 5-position creates a novel derivative with the potential for distinct biological and chemical properties. chembk.com A comprehensive understanding of the synthesis, properties, and reactivity of this compound is therefore a crucial step in unlocking its full potential for future applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₉N₃O |

| Molecular Weight | 163.18 g/mol |

| Appearance | Solid (form may vary) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in polar organic solvents |

| pKa | Not available |

Synthesis of this compound

Nitration of a substituted aniline (B41778): The synthesis could commence with a commercially available methoxy-substituted aniline. Nitration would introduce a nitro group onto the aromatic ring, a crucial precursor for the indazole ring formation.

Formation of a diazonium salt: The amino group of the nitrated aniline would then be converted into a diazonium salt.

Intramolecular cyclization: The diazonium salt would then undergo an intramolecular cyclization reaction to form the indazole ring.

Reduction of the nitro group: Finally, the nitro group on the indazole ring would be reduced to an amine to yield the target compound, this compound.

Alternative synthetic strategies for the indazole core include the Davis-Beirut reaction and various transition-metal-catalyzed cross-coupling reactions. benthamdirect.com The choice of synthetic route would depend on the availability of starting materials, desired yield, and scalability of the process.

Chemical Reactions and Derivatization

The chemical reactivity of this compound is dictated by the functional groups present: the indazole ring system, the primary amine, and the methoxy group.

Reactions involving the indazole ring:

N-Alkylation: The nitrogen atoms of the indazole ring can be alkylated to produce N1- and N2-substituted derivatives. The regioselectivity of this reaction can often be controlled by the choice of reagents and reaction conditions. beilstein-journals.org

Electrophilic Aromatic Substitution: The benzene portion of the indazole ring can undergo electrophilic substitution reactions, although the position of substitution will be directed by the existing methoxy and amino groups.

Reactions involving the amino group:

Acylation: The primary amine at the 4-position can readily react with acylating agents, such as acid chlorides or anhydrides, to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides will yield sulfonamides. For instance, reaction with methanesulfonyl chloride would produce N-(5-methoxy-1H-indazol-4-yl)methanesulfonamide.

Diazotization: The amino group can be converted to a diazonium salt, which can then be used in a variety of subsequent reactions, such as the Sandmeyer reaction, to introduce a range of different substituents at the 4-position.

Reactions involving the methoxy group:

Ether Cleavage: The methoxy group can be cleaved under strong acidic conditions, typically using reagents like hydrobromic acid or boron tribromide, to yield the corresponding phenol (B47542), 4-amino-1H-indazol-5-ol.

The ability to perform these chemical transformations makes this compound a versatile building block for the synthesis of a diverse library of new indazole derivatives with potentially enhanced or novel properties.

Structure

3D Structure

Properties

Molecular Formula |

C8H9N3O |

|---|---|

Molecular Weight |

163.18 g/mol |

IUPAC Name |

5-methoxy-1H-indazol-4-amine |

InChI |

InChI=1S/C8H9N3O/c1-12-7-3-2-6-5(8(7)9)4-10-11-6/h2-4H,9H2,1H3,(H,10,11) |

InChI Key |

JZJSVYWUPDPBGR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)NN=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methoxy 1h Indazol 4 Amine and Its Derivatives

Retrosynthetic Analysis of 5-Methoxy-1H-indazol-4-amine

A logical retrosynthetic analysis of the target molecule, this compound, suggests that the primary amine at the C4 position can be derived from the reduction of a nitro group. This disconnection leads to the key intermediate, 5-methoxy-4-nitro-1H-indazole.

Further deconstruction of this intermediate points towards the formation of the indazole ring from a suitably substituted o-toluidine (B26562) derivative. Specifically, the indazole core can be envisioned as arising from the cyclization of a 2-methyl-4-methoxy-5-nitroaniline precursor. This aniline (B41778) derivative, in turn, can be obtained through the nitration of 2-methyl-4-methoxyaniline. This retrosynthetic pathway provides a clear and practical strategy for the synthesis of the target compound, starting from readily available materials.

Classical and Contemporary Approaches to Indazole Synthesis Relevant to this compound

The construction of the indazole ring system is a cornerstone of this synthesis. Various methods have been developed over the years, ranging from classical cyclization reactions to more modern, efficient approaches.

Cyclization Reactions for Indazole Ring Formation

The Jacobsen indazole synthesis and related methods are classical and widely used routes for the formation of the indazole ring. These reactions typically involve the diazotization of an o-toluidine derivative, followed by an intramolecular cyclization. In the context of this compound synthesis, the starting material would be a substituted 2-methylaniline. For instance, the diazotization of 2-methyl-4-methoxyaniline can lead to the formation of 5-methoxy-1H-indazole. researchgate.net

More contemporary approaches often focus on improving yields, regioselectivity, and reaction conditions. These can include transition-metal-catalyzed cross-coupling reactions to form key C-N bonds or one-pot procedures that combine multiple steps to enhance efficiency. rsc.org For example, a one-pot domino synthesis has been reported for 1-aryl-5-nitro-1H-indazoles, which involves the reaction of carbonyl compounds with arylhydrazine hydrochlorides. rsc.org While this specific example leads to N-arylated indazoles, the general principle of a one-pot cyclization is applicable to the synthesis of other substituted indazoles.

Functionalization Strategies for Methoxy (B1213986) and Amine Moieties

The introduction of the methoxy and amine groups at the C5 and C4 positions, respectively, is crucial for the synthesis of the target molecule. These functionalizations can be achieved through various strategies.

The methoxy group is typically introduced early in the synthetic sequence, often present in the starting aniline derivative. For example, the synthesis of 5-methoxy-1H-indazole can be achieved from 4-methoxy-2-methylaniline (B89876) through diazotization and cyclization. researchgate.net This approach ensures the correct positioning of the methoxy group on the indazole core.

Alternative methods for introducing methoxy groups onto an existing indazole ring have also been explored. For instance, nucleophilic substitution of a suitable leaving group, such as a halogen, by methoxide (B1231860) ions can be employed. However, for the synthesis of this compound, incorporating the methoxy group in the starting material is generally a more direct approach.

The most common and effective method for introducing the 4-amino group is through the reduction of a 4-nitroindazole intermediate. The nitration of the indazole ring or a precursor aniline is a key step. For example, a patented method describes the nitration of a substituted aniline to introduce a nitro group, which is then carried through the cyclization to form the nitroindazole.

The subsequent reduction of the nitro group to an amine is a well-established transformation. A variety of reducing agents can be employed for this purpose.

| Reducing Agent | Typical Reaction Conditions | Notes |

|---|---|---|

| SnCl₂/HCl | Ethanol, reflux | A classical and reliable method for nitro group reduction. researchgate.net |

| Fe/HCl or Fe/NH₄Cl | Aqueous ethanol, heat | A cost-effective and common method for large-scale reductions. |

| Catalytic Hydrogenation (H₂/Pd-C) | Methanol or Ethanol, room temperature | A clean and efficient method, though may require pressure. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | A mild reducing agent suitable for sensitive substrates. |

Multi-step Synthetic Routes and Reaction Cascades

The synthesis of this compound is inherently a multi-step process. A plausible synthetic route, based on the principles discussed, would involve the following sequence:

Nitration of a suitable precursor: Starting with 2-methyl-4-methoxyaniline, nitration would introduce a nitro group at the 5-position, ortho to the methyl group, yielding 2-methyl-4-methoxy-5-nitroaniline.

Diazotization and Cyclization: The resulting aniline derivative would then undergo diazotization followed by intramolecular cyclization to form the indazole ring, yielding 5-methoxy-4-nitro-1H-indazole. A patented procedure for a similar 6-methoxy-4-nitro-1H-indazole provides a strong basis for this step, involving diazotization with a nitrite (B80452) source.

Reduction of the Nitro Group: The final step involves the reduction of the nitro group at the C4 position to an amine, affording the target molecule, this compound.

Catalytic Systems and Reaction Conditions Optimization

The optimization of catalytic systems and reaction conditions is crucial for achieving high yields and selectivity in the synthesis of indazole derivatives. Factors such as the choice of catalyst, solvent, temperature, and base play a pivotal role in the reaction outcome. beilstein-journals.orgnih.gov

Transition-metal catalysis is a powerful tool for the synthesis of functionalized indazoles. nih.gov Catalysts based on palladium, copper, and rhodium have been extensively used to facilitate the formation of the indazole ring system through various reaction pathways, including C-H activation/annulation sequences. researchgate.netnih.govnih.gov

For instance, a rhodium(III)/copper(II) co-catalyzed system has been effectively used in the synthesis of 1H-indazoles from benzimidates and nitrosobenzenes. nih.gov This reaction proceeds via a sequential C-H bond activation and intramolecular cascade annulation. nih.gov The rhodium catalyst is essential for the initial C-H activation, while the copper co-catalyst facilitates the subsequent steps of the reaction cascade. nih.gov The general mechanism involves the formation of a rhodacycle intermediate, followed by migratory insertion and reductive elimination to yield the indazole product. nih.gov

Copper-catalyzed reactions are also prevalent in indazole synthesis. A one-pot synthesis of 2,3-dihydro-1H-indazoles has been developed using a copper(I)-mediated approach. mdpi.com This method involves the reaction of 2-iodobenzyl bromides with di-tert-butyl hydrazodiformate in the presence of copper(I) iodide, 1,10-phenanthroline (B135089) as a ligand, and cesium carbonate as a base. mdpi.com This one-pot procedure offers better yields compared to a two-step sequence. mdpi.com

Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, are employed for the synthesis of C-3 arylated indazoles. researchgate.net This involves the coupling of a 3-iodo-indazole derivative with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.net

The table below summarizes some of the transition metal catalytic systems used in indazole synthesis.

| Catalyst System | Starting Materials | Reaction Type | Ref. |

| Rh(III)/Cu(II) | Benzimidates, Nitrosobenzenes | C-H Activation/Annulation | nih.gov |

| Copper(I) Iodide/1,10-Phenanthroline | 2-Iodobenzyl bromides, Di-tert-butyl hydrazodiformate | One-pot cyclization | mdpi.com |

| Pd(PPh3)4 | 3-Iodo-N-Boc-indazole, Arylboronic acids | Suzuki-Miyaura Cross-Coupling | researchgate.net |

| Silver(I) | N-aryl-N'-arylhydrazones | Intramolecular Oxidative C-H Amination | nih.gov |

Regioselectivity is a critical aspect of indazole synthesis, particularly when dealing with unsymmetrically substituted precursors. The nature and position of substituents on the starting materials can significantly influence the position of cyclization and subsequent functionalization. iosrjournals.org

In the synthesis of 1H-indazoles from substituted hydrazones, the electronic properties of the substituents on the benzene (B151609) rings direct the regioselectivity of the cyclization. iosrjournals.org For instance, in the iodobenzene-catalyzed C-H amination of phenylhydrazones, a methoxy group on one of the benzene rings directs the cyclization to occur on the electron-rich ring with high regioselectivity. iosrjournals.org

N-alkylation of the indazole ring can lead to a mixture of N-1 and N-2 regioisomers. beilstein-journals.orgresearchgate.net The regioselectivity of this reaction is influenced by the nature of the alkylating agent, the base, and the solvent used. beilstein-journals.orgnih.govresearchgate.net For example, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to be a promising system for the selective N-1 alkylation of various C-3 substituted indazoles. beilstein-journals.orgresearchgate.net Conversely, the presence of certain substituents, such as a nitro or carboxylate group at the C-7 position, can favor the formation of the N-2 regioisomer. researchgate.net

Stereoselectivity is also a consideration in certain indazole syntheses, although it is less commonly the primary focus compared to regioselectivity. The inherent chirality of starting materials or catalysts can be used to induce stereoselectivity in the final products.

The choice of solvent and the control of reaction temperature are crucial parameters for optimizing the yield and purity of indazole derivatives. beilstein-journals.orgacgpubs.org

In the rhodium/copper-catalyzed synthesis of 1H-indazoles, trifluorotoluene (PhCF3) is used as the solvent, and the reaction is carried out at 80 °C. nih.gov For the copper-mediated one-pot synthesis of 2,3-dihydro-1H-indazoles, anhydrous dimethylformamide (DMF) is the solvent of choice, with the reaction also conducted at 80 °C. mdpi.com

The nitrosation of indoles to form 1H-indazole-3-carboxaldehydes is highly dependent on both temperature and the mode of addition of reactants. rsc.org Slow addition of the indole (B1671886) to the nitrosating mixture at 0 °C significantly improves the yield of the desired indazole by minimizing side reactions. rsc.org For electron-poor indoles, a higher temperature of 80 °C may be required for complete conversion. rsc.org

In the N-alkylation of indazoles, the solvent can influence the regioselectivity. For instance, the use of tetrahydrofuran (THF) as a solvent with sodium hydride as the base favors N-1 alkylation. beilstein-journals.org The temperature can also be adjusted to improve conversion rates, with reactions sometimes being heated to 50 °C. nih.gov

The following table provides examples of solvent and temperature conditions for different indazole syntheses.

| Reaction Type | Solvent | Temperature | Ref. |

| Rh/Cu-catalyzed C-H Activation | Trifluorotoluene | 80 °C | nih.gov |

| Cu-mediated One-pot Cyclization | Dimethylformamide (DMF) | 80 °C | mdpi.com |

| Nitrosation of Indoles | Acetic Acid/Water | 0 °C to 80 °C | rsc.org |

| N-alkylation of Indazoles | Tetrahydrofuran (THF) | Room Temperature to 50 °C | beilstein-journals.orgnih.gov |

| Three-component synthesis of 2H-indazole derivatives | Ethanol | Room Temperature | acgpubs.org |

Analogous Synthetic Routes to Related 5-Methoxy-1H-indazole Derivatives

Several synthetic routes can be adapted to produce various 5-methoxy-1H-indazole derivatives. One common strategy involves the diazotization of an appropriately substituted 2-alkylaniline followed by cyclization. For example, 5-methoxy-1H-indazole can be obtained in high yield from 4-methoxy-2-methylaniline through this method. thieme-connect.de

Another approach is the nitrosation of a substituted indole. For instance, 5-methoxy-1H-indazole-3-carboxaldehyde can be synthesized from 5-methoxy-indole. rsc.orgnih.gov This reaction provides a valuable intermediate that can be further functionalized. nih.gov

The synthesis of 3-iodo-5-methoxy-1H-indazole can be achieved through the direct iodination of 5-methoxy-1H-indazole using iodine and a base like potassium hydroxide (B78521) in DMF. This iodinated derivative serves as a versatile building block for further diversification via cross-coupling reactions.

Furthermore, a one-pot copper-catalyzed coupling reaction can be employed to synthesize 1,2-di-tert-butyl 5-methoxy-1H-indazole derivatives from 2-iodo-5-methoxybenzyl bromide and hydrazodiformate derivatives. mdpi.com These protected indazoles can be subsequently deprotected and functionalized.

A silver(I)-mediated intramolecular oxidative C-H amination of N-aryl-N'-(2-acylphenyl)hydrazones provides another route to substituted 1H-indazoles. nih.gov This method has been used to synthesize methyl 5-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate. nih.gov

Finally, a patent describes a method for preparing 4-bromo-5-methyl-1H-indazole, which involves the reaction of a substituted phenyl compound with lithium diisopropylamide, followed by reaction with dimethylformamide, and subsequent ring closure with hydrazine (B178648) hydrate. google.com This multi-step synthesis highlights the complexity that can be involved in preparing specifically substituted indazoles.

Chemical Transformations and Reactivity of 5 Methoxy 1h Indazol 4 Amine

Reactivity of the Indazole Core in 5-Methoxy-1H-indazol-4-amine

The indazole ring is an aromatic heterocyclic system that can undergo reactions typical of aromatic compounds, as well as reactions specific to its nitrogen-containing pyrazole (B372694) fused ring. The presence of the strongly activating amino and methoxy (B1213986) groups on the benzene (B151609) portion of the ring significantly influences its reactivity.

The benzene moiety of the this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the powerful electron-donating effects of the amino (-NH₂) group at position 4 and the methoxy (-OCH₃) group at position 5. Both are ortho, para-directing groups. Their combined influence strongly directs incoming electrophiles to the C-6 and C-7 positions.

While specific literature on the electrophilic substitution of this compound is not extensively detailed, the outcomes can be predicted based on established principles. The amino group is generally a more potent activating group than the methoxy group. Therefore, the primary sites for electrophilic attack would be ortho and para to the amino group. The position para to the amino group (C-7) and the position ortho to the amino group (C-5) are already substituted. The other ortho position is C-3 on the pyrazole ring. However, electrophilic substitution on the pyrazole part of an indazole is less common than on the benzene part. The C-6 position is ortho to the methoxy group and meta to the amino group, making it a highly likely site for substitution. The C-7 position is para to the amino group, but also adjacent to the pyrazole ring fusion, which can influence reactivity.

Typical electrophilic aromatic substitution reactions would include:

Nitration: Using reagents like nitric acid in trifluoroacetic anhydride could introduce a nitro group, likely at the C-6 or C-7 position. researchgate.net

Halogenation: Reaction with reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to yield halogenated derivatives at the activated positions.

Friedel-Crafts Reactions: Acylation and alkylation reactions, while potentially complicated by the presence of the basic amine and nitrogen atoms in the ring, could theoretically proceed at the C-6 or C-7 positions under appropriate conditions.

The indazole core itself contains nucleophilic nitrogen atoms (N-1 and N-2) that can participate in reactions such as alkylation. The regioselectivity of N-alkylation on the indazole scaffold is a well-studied area and is influenced by steric and electronic effects of substituents on the ring, as well as reaction conditions like the base and solvent used. beilstein-journals.org For this compound, deprotonation with a base like sodium hydride would generate an indazolide anion, which can then react with an alkyl halide at either N-1 or N-2. beilstein-journals.org

Annulation reactions, which involve the construction of a new ring onto an existing scaffold, represent a powerful strategy in heterocyclic synthesis. scripps.edu These reactions often proceed through a sequence of bond-forming events. For this compound, both the nucleophilic amine and the activated aromatic ring could serve as handles for annulation. For instance, a [4+2] annulation could potentially be achieved by reacting a derivative of the indazole with a suitable dienophile, leading to complex polycyclic structures. nih.gov While specific examples starting from this compound are not prominent, the functional groups present make it a viable candidate for such synthetic strategies.

Reactions Involving the Amine Functional Group

The primary aromatic amine at the C-4 position is a versatile functional group that serves as the focal point for numerous important chemical transformations.

The 4-amino group of this compound readily undergoes acylation with acylating agents like acetic anhydride or acetyl chloride to form the corresponding amide. semanticscholar.orgyoutube.com Similarly, it reacts with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base (e.g., pyridine or triethylamine) to yield sulfonamides. researchgate.netsemanticscholar.org These reactions are often used to protect the amine functionality or to introduce new structural motifs to modify the compound's properties. The reaction is typically chemoselective for the amine, even in the presence of other potentially reactive sites under controlled conditions. semanticscholar.org

As a primary aromatic amine, this compound can be converted into a diazonium salt upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures. mnstate.edu The resulting 5-methoxy-1H-indazole-4-diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations.

The most notable of these are the Sandmeyer reactions, where the diazonium group (-N₂⁺) is replaced by a nucleophile, catalyzed by copper(I) salts. wikipedia.orgbyjus.com This provides a powerful method to introduce a wide range of substituents onto the indazole ring at the C-4 position, which are often difficult to install directly. nih.gov

The 4-amino group can be converted to a secondary or tertiary amine through alkylation. Direct alkylation with alkyl halides can be difficult to control and may lead to overalkylation. A more controlled and widely used method is reductive amination. mdpi.com This process involves the initial reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or iminium ion under acidic conditions), which is then reduced in the same pot to the corresponding secondary or tertiary amine. rsc.orgacs.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material. bris.ac.ukresearchgate.net

For example, reacting this compound with benzaldehyde in the presence of a suitable reducing agent would yield N-benzyl-5-methoxy-1H-indazol-4-amine. This method provides a reliable route to a diverse array of N-substituted derivatives.

Transformations of the Methoxy Substituent

The methoxy group at the C5 position is a key functional handle that can be cleaved to reveal a phenol (B47542) or potentially modified, although the former is a more commonly exploited pathway in related systems.

The cleavage of the methyl ether to yield the corresponding phenol (5-hydroxy-1H-indazol-4-amine) is a critical transformation. This reaction unmasks a versatile phenolic hydroxyl group, which can serve as a synthetic handle for further functionalization or as a crucial pharmacophoric element for biological interactions. While direct demethylation on the this compound substrate is not extensively documented in readily available literature, studies on closely related 5-methoxy-1H-indazole derivatives provide insight into feasible synthetic routes.

Common reagents for aryl methyl ether cleavage include strong protic acids (HBr, HI), Lewis acids (BBr₃, BCl₃), and nucleophilic agents (L-selectride, NaSEt). The choice of reagent is often dictated by the tolerance of other functional groups within the molecule. For instance, boron tribromide (BBr₃) is a highly effective but unselective reagent, while other methods might offer greater chemoselectivity. In one documented example involving a related indazole, demethylation was successfully achieved under microwave conditions, highlighting a modern approach to this classic transformation. The resulting 5-hydroxy indazole derivatives are valuable intermediates for introducing new functionalities through O-alkylation or O-arylation.

Direct functionalization of the methoxy group on the 5-methoxy-1H-indazole core is not a commonly reported synthetic strategy. The C(sp³)-H bonds of the methyl group are generally inert, and reactions typically require harsh conditions that may not be compatible with the indazole ring system.

A more synthetically viable and frequently employed strategy to introduce diverse alkoxy groups at the C5 position involves a two-step process:

Demethylation of the 5-methoxy precursor to the 5-hydroxy-1H-indazole derivative, as described in the previous section.

O-alkylation of the resulting phenol with a suitable alkylating agent (e.g., alkyl halides, tosylates) under basic conditions (e.g., NaH, K₂CO₃).

This two-step sequence allows for the introduction of a wide array of functionalized side chains, including longer alkyl chains, benzyl groups, or chains bearing terminal functional groups for further conjugation. This approach offers superior flexibility and control for generating a library of C5-alkoxy-substituted indazole analogues compared to direct modification of the methyoxy group.

Cross-Coupling Reactions Utilizing Halogenated Precursors or Derivatives (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the C-C and C-N bond formation, enabling the extensive functionalization of the indazole nucleus. wikipedia.orgacsgcipr.orgwikipedia.org To utilize these methods, a halogen atom is typically installed on the indazole ring, which then serves as the electrophilic partner in the catalytic cycle. The positions most amenable to halogenation and subsequent coupling on the 4-amino-5-methoxy-1H-indazole scaffold are C3 and C7.

Research has demonstrated a direct and regioselective bromination at the C7 position of 4-substituted 1H-indazoles using N-bromosuccinimide (NBS). nih.gov This provides a key intermediate for subsequent Suzuki-Miyaura coupling. The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is widely used to form C-C bonds and synthesize biaryl compounds. wikipedia.orglibretexts.org

In a study on 4-amido-1H-indazoles, the C7-bromo derivatives were successfully coupled with a variety of aryl and heteroaryl boronic acids. nih.gov The reactions proceeded under optimized conditions, typically using a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system like dioxane/water or DMF, often with microwave irradiation to accelerate the reaction. nih.gov These methods have been shown to tolerate a range of functional groups on the boronic acid partner, allowing for the synthesis of diverse C7-arylated indazoles. nih.gov

| Boronic Acid Partner | Catalyst | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Microwave, 120°C, 2h | Good to Excellent |

| (4-(Trifluoromethyl)phenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Microwave, 120°C, 2h | Moderate to Good |

| (Thiophen-2-yl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Microwave, 120°C, 2h | Good |

| (Pyridin-3-yl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Microwave, 120°C, 2h | Good |

Table based on findings for related 4-amido-1H-indazole structures. nih.gov

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, used to form C-N bonds by reacting an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgacsgcipr.orglibretexts.orgorganic-chemistry.org Halogenated precursors of this compound can be coupled with a variety of primary and secondary amines, amides, or other nitrogen nucleophiles to generate novel derivatives functionalized at the C3 or C7 positions. The development of specialized phosphine ligands (e.g., XPhos, SPhos, RuPhos) has significantly expanded the scope and efficiency of this reaction, allowing it to proceed under milder conditions and with a broader range of substrates. wikipedia.org

Structural Elucidation and Spectroscopic Characterization of 5 Methoxy 1h Indazol 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. nih.gov For 5-Methoxy-1H-indazol-4-amine, a combination of ¹H NMR, ¹³C NMR, and advanced 2D techniques would provide an unambiguous assignment of its structure.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The expected signals for this compound would appear in distinct regions.

Aromatic Protons: The protons on the benzene (B151609) ring portion of the indazole system (H6 and H7) would typically appear in the downfield region, approximately between 6.5 and 7.5 ppm. Due to their ortho relationship, they would appear as doublets, coupling with each other.

Indazole Protons: The H3 proton on the pyrazole (B372694) ring is expected to be a singlet, appearing further downfield (around 8.0 ppm) due to the influence of the adjacent nitrogen atoms. The N1-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration, but it typically appears far downfield (>10 ppm).

Amine Protons: The primary amine (-NH₂) protons would likely produce a broad singlet between 3.5 and 5.0 ppm. The chemical shift can vary significantly based on solvent, temperature, and hydrogen bonding.

Methoxy (B1213986) Protons: The three protons of the methoxy (-OCH₃) group would appear as a sharp singlet, typically in the range of 3.8 to 4.0 ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| N1-H | > 10.0 | Broad Singlet | Shift is highly variable and dependent on solvent and concentration. |

| H3 | ~8.0 | Singlet | Located on the pyrazole ring adjacent to nitrogen. |

| H6, H7 | 6.5 - 7.5 | Doublets | Aromatic protons on the benzene ring, coupled to each other. |

| -NH₂ | 3.5 - 5.0 | Broad Singlet | Shift and peak shape are variable due to hydrogen bonding and exchange. |

| -OCH₃ | 3.8 - 4.0 | Singlet | Characteristic sharp signal for a methoxy group. |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the structure.

Aromatic Carbons: The six carbons of the indazole ring system would resonate in the aromatic region (100-155 ppm). The carbons directly attached to heteroatoms (C4-N, C5-O, C3a, C7a) will have their shifts significantly influenced by these atoms. mdpi.comresearchgate.net Specifically, the carbon bearing the methoxy group (C5) would be shifted downfield, while the carbon bearing the amine group (C4) would also be affected.

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) is expected to appear in the 55-60 ppm range, a characteristic region for methoxy carbons attached to an aromatic ring.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C3 | ~135 - 145 | Carbon in the pyrazole ring. |

| C3a, C7a | ~120 - 145 | Bridgehead carbons, part of both rings. |

| C4, C5, C6, C7 | ~100 - 155 | Carbons of the benzene ring. C4 and C5 shifts are strongly influenced by the amine and methoxy groups, respectively. |

| -OCH₃ | 55 - 60 | Typical shift for an aromatic methoxy carbon. |

To confirm the precise structural assignment, two-dimensional (2D) NMR experiments are indispensable. sdsu.edu

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. sdsu.edu A key expected correlation would be a cross-peak between the H6 and H7 signals, confirming their ortho relationship on the benzene ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H coupling). libretexts.org It would definitively link the aromatic proton signals (H3, H6, H7) and the methoxy protons to their respective carbon atoms (C3, C6, C7, and -OCH₃).

A cross-peak from the methoxy protons (-OCH₃) to the C5 carbon, confirming the position of the methoxy group.

Correlations from the amine protons (-NH₂) to the C4 and C5 carbons.

Correlations from the H6 proton to C4, C5, and C7a, helping to piece together the benzene ring's substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. wpmucdn.com The spectrum of this compound would be expected to show several characteristic absorption bands.

N-H Stretching: As a primary aromatic amine, two distinct, sharp to medium peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group. libretexts.orglibretexts.org A broader absorption in the same region would be attributable to the N-H stretch of the indazole ring.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would be observed just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group typically appears in the 1550-1650 cm⁻¹ range. libretexts.org

C=C and C=N Stretching: Aromatic ring stretching vibrations for the indazole system would produce several peaks in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong absorption corresponding to the asymmetric C-O stretching of the aryl-alkyl ether (methoxy group) would be prominent in the 1200-1275 cm⁻¹ region. spectroscopyonline.com

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -NH₂ (Amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Medium, Sharp |

| N-H (Indazole) | Stretch | ~3300 | Medium, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H (-OCH₃) | Stretch | 2850 - 2960 | Medium |

| -NH₂ (Amine) | Scissoring (Bend) | 1550 - 1650 | Medium to Strong |

| Aromatic C=C / C=N | Ring Stretch | 1450 - 1600 | Medium to Strong |

| Ar-O-CH₃ (Ether) | Asymmetric C-O Stretch | 1200 - 1275 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For this compound, the molecular formula is C₈H₉N₃O.

The theoretical monoisotopic mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). HRMS analysis would be expected to yield an experimental mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ that matches the theoretical value to within a few parts per million (ppm), thus confirming the molecular formula. longdom.org

Molecular Formula: C₈H₉N₃O

Theoretical Monoisotopic Mass: 163.0746 g/mol

Expected HRMS Result [M+H]⁺: 164.0818 m/z

X-ray Crystallography for Solid-State Structure and Conformational Analysis

Key structural features that would be confirmed include the planarity of the bicyclic indazole ring system. researchgate.net Furthermore, the analysis would elucidate the intermolecular interactions that govern the crystal packing. It is highly probable that the crystal structure would feature extensive hydrogen bonding networks involving the amine (-NH₂) group and the indazole N-H group acting as hydrogen bond donors, and the nitrogen atoms of the pyrazole ring and the methoxy oxygen acting as acceptors. These interactions are crucial in determining the solid-state architecture of the compound. nih.gov

Tautomeric Considerations (1H- and 2H-indazole forms)

The phenomenon of tautomerism is a key characteristic of the indazole ring system, where prototropic shifts result in the existence of different isomeric forms. For this compound, the primary tautomeric forms of interest are the 1H- and 2H-indazole isomers. The position of the proton on one of the two nitrogen atoms in the pyrazole ring defines these tautomers and significantly influences the electronic distribution and properties of the molecule.

Indazole and its derivatives typically exhibit a tautomeric equilibrium between the 1H- and 2H-forms. researchgate.netnih.gov The 1H-tautomer, characterized by the hydrogen atom being attached to the N1 position, is generally considered to be the more stable and predominant form. researchgate.netnih.gov This greater stability of the 1H-indazole tautomer is observed in the gas phase, in solution, and in the solid state. nih.gov Theoretical calculations, such as MP2/6-31G**, have indicated that for the parent indazole molecule, the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov Similar stability trends have been noted in aqueous solutions. nih.gov

The preference for the 1H-tautomer is attributed to its benzenoid structure, which possesses a higher degree of aromaticity compared to the quinonoid structure of the 2H-tautomer. researchgate.net While the 1H-isomer is thermodynamically favored, the 2H-isomer can be kinetically favored in certain reactions. nih.gov However, in some substituted indazoles, the 2H-tautomer has been found to be more stable. nih.gov

The differentiation between the 1H- and 2H-tautomers can be effectively achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The chemical shifts of the protons and carbons in the indazole ring are sensitive to the position of the N-H proton. In N-substituted indazoles, which serve as models for the tautomeric forms, distinct differences in the ¹H and ¹³C NMR spectra are observed for the N-1 and N-2 isomers. nih.gov For instance, the chemical shift of the C7 carbon is a reliable indicator for distinguishing between the two forms. nih.gov

Based on the general principles of indazole tautomerism, it is expected that this compound exists predominantly as the 1H-tautomer. The expected ¹H NMR and ¹³C NMR spectral data for this stable form are based on its known structure. A hypothetical data table for the 2H-tautomer would be speculative without experimental validation.

Table 1: General Comparison of 1H- and 2H-Indazole Tautomers

| Feature | 1H-Indazole Tautomer | 2H-Indazole Tautomer |

| Structure | Benzenoid | Quinonoid |

| Relative Stability | Generally more stable (thermodynamically favored) researchgate.netnih.govnih.gov | Generally less stable researchgate.netnih.gov |

| Aromaticity | Higher | Lower |

| Prevalence | Predominant form in most cases nih.gov | Less abundant |

Computational and Theoretical Investigations of 5 Methoxy 1h Indazol 4 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of indazole derivatives. nih.govrsc.orgdntb.gov.uaresearchgate.net These calculations offer a detailed picture of the molecule at the electronic level.

DFT calculations are employed to determine the electronic structure of 5-Methoxy-1H-indazol-4-amine. This involves mapping the distribution of electrons within the molecule and defining the energies and shapes of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are key to understanding the molecule's reactivity. nih.gov

For analogous indazole structures, DFT studies have revealed the distribution and energy levels of these frontier orbitals. nih.gov While specific values for this compound require dedicated calculations, the general characteristics can be inferred from related compounds. The presence of the electron-donating methoxy (B1213986) and amine groups is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the indazole ring system influences the energy of the LUMO.

Illustrative Data on Frontier Molecular Orbitals of a Substituted Indazole Derivative:

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.89 | Primarily localized on the indazole ring and the amino group, indicating these are the primary sites for electron donation. |

| LUMO | -1.23 | Distributed across the bicyclic ring system, suggesting this is the region most likely to accept electrons. |

| HOMO-LUMO Gap | 4.66 | This energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. |

Note: The data presented is illustrative and based on DFT calculations for structurally similar indazole derivatives. Actual values for this compound may vary.

The distribution of charge within this compound is a critical factor in determining its intermolecular interactions. DFT calculations can generate an electrostatic potential map, which visualizes the regions of positive and negative charge on the molecule's surface.

In the case of this compound, the nitrogen atoms of the indazole ring and the oxygen atom of the methoxy group are expected to be regions of negative electrostatic potential due to the presence of lone pairs of electrons. The hydrogen atoms of the amine group and the N-H of the indazole ring, in contrast, would exhibit positive electrostatic potential. This charge distribution is fundamental to how the molecule interacts with other molecules, including biological targets.

The three-dimensional structure of this compound is not rigid. The methoxy and amine groups can rotate, leading to different spatial arrangements or conformations. DFT calculations can be used to perform a conformational analysis, identifying the most stable conformations (energy minima).

By systematically rotating the bonds associated with the methoxy and amine substituents and calculating the energy for each conformation, a potential energy surface can be mapped. This analysis would likely reveal that the preferred conformation positions the methoxy group to minimize steric hindrance with the adjacent amine group, while also allowing for potential intramolecular hydrogen bonding.

Molecular Dynamics Simulations to Study Conformational Flexibility

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its conformational flexibility. mdpi.com MD simulations model the movement of atoms over time, providing insights into how the molecule behaves in a solution or when interacting with a biological receptor. mdpi.comresearchgate.netnih.gov

An MD simulation of this compound would reveal the range of motion of the methoxy and amine groups and the flexibility of the indazole ring. By analyzing the trajectory of the simulation, one can determine the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to bind to a specific target. For instance, MD simulations have been used to study the stability of indazole derivatives within protein active sites. mdpi.com

Prediction of Chemical Reactivity via Computational Methods

Computational methods are powerful tools for predicting the chemical reactivity of molecules. By analyzing the electronic properties calculated through methods like DFT, it is possible to identify the most likely sites for chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept used to predict reactivity. nih.gov It posits that the most significant interactions between two reacting molecules occur between the HOMO of one and the LUMO of the other.

For this compound, the HOMO is expected to be centered on the electron-rich aromatic ring and the amine substituent. This suggests that the molecule will readily react with electrophiles at these positions. The LUMO, on the other hand, is likely distributed over the indazole ring, indicating that nucleophilic attack would target this part of the molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is also a valuable predictor of reactivity; a smaller gap suggests a more reactive molecule. nih.gov DFT calculations for a range of indazole derivatives have shown that the HOMO-LUMO energy gap can be a good indicator of their chemical hardness and reactivity. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, including those involving complex heterocyclic systems like this compound. Reaction pathway modeling enables the mapping of the potential energy surface for a given transformation, identifying the most energetically favorable route from reactants to products. This process involves locating and characterizing stationary points, which include local minima corresponding to reactants, intermediates, and products, as well as first-order saddle points, known as transition states.

The analysis of a transition state is crucial as its energy determines the activation barrier of a reaction, which is directly related to the reaction rate. Theoretical calculations, particularly those employing Density Functional Theory (DFT), are frequently used to model these processes for indazole derivatives. For instance, studies on the reaction of 1H-indazole with formaldehyde have utilized DFT calculations at the B3LYP/6-311++G(d,p) level to provide a sound basis for experimental observations and to determine the mechanism of formation for N-substituted derivatives acs.org.

While specific computational studies modeling the reaction pathways of this compound are not extensively documented in the reviewed literature, the general reactivity of the indazole core and the influence of its substituents allow for predictions of its chemical behavior. Key reactions amenable to such modeling would include:

Electrophilic Aromatic Substitution: The electron-donating methoxy and amino groups strongly activate the benzene (B151609) ring, directing electrophiles to specific positions. Computational modeling could predict the regioselectivity of reactions like halogenation, nitration, and sulfonation by comparing the activation energies of transition states for substitution at different positions.

N-Alkylation/N-Acylation: Indazoles can undergo reactions at either the N1 or N2 position of the pyrazole (B372694) ring. Direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products beilstein-journals.org. Reaction pathway modeling can predict the kinetic and thermodynamic favorability of substitution at each nitrogen atom, helping to rationalize and predict the isomer ratios under various conditions.

Transition state analysis for these potential reactions would involve identifying the geometry of the activated complex and calculating its vibrational frequencies to confirm it as a true transition state (i.e., having a single imaginary frequency). The data derived from these models, such as activation energies and reaction enthalpies, are summarized in tables to compare competing pathways.

Table 1: Illustrative Data from a Hypothetical Reaction Pathway Analysis This table is a generalized example of data generated from computational modeling, as specific data for this compound is not available in the cited literature.

| Reaction Type | Position | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|---|

| N-Alkylation | N1 | DFT (B3LYP/6-31G) | 18.5 | Thermodynamically favored product |

| N-Alkylation | N2 | DFT (B3LYP/6-31G) | 20.1 | Kinetically accessible, minor product |

| Bromination | C7 | DFT (B3LYP/6-31G) | 12.3 | Major regioisomer |

| Bromination | C6 | DFT (B3LYP/6-31G) | 15.8 | Minor regioisomer |

Tautomerism and Isomerism Stability Predictions

Tautomerism is a critical consideration in heterocyclic chemistry, as the presence of different tautomers can significantly influence a molecule's physical, chemical, and biological properties. For this compound, two primary forms of prototropic tautomerism are relevant: annular tautomerism of the indazole ring and amine-imine tautomerism of the C4-substituent.

Annular Tautomerism: The indazole ring system exists in two principal tautomeric forms: the 1H-indazole and the 2H-indazole. Extensive experimental and theoretical studies have established that for the parent indazole and most of its derivatives, the 1H-tautomer is thermodynamically more stable than the quinonoid-like 2H-tautomer beilstein-journals.orgnih.gov. This stability is attributed to the benzenoid character of the fused ring in the 1H form. Theoretical estimations have consistently shown the 1H-tautomer to be the most stable form nih.gov. Therefore, it is predicted that this compound is the predominant annular tautomer over its 5-Methoxy-2H-indazol-4-amine counterpart.

Amine-Imine Tautomerism: The presence of the amino group at the C4 position introduces the possibility of amine-imine tautomerism. This would involve the migration of a proton from the exocyclic nitrogen to a ring nitrogen, forming an imine. However, for related indazole systems, such as 1H-indazol-3-amines, the amino form is known to be overwhelmingly favored, with no significant contribution from the tautomeric 3-imino-2,3-dihydroindazole form. By analogy, the 4-amino tautomer of this compound is predicted to be significantly more stable than any potential 4-imino isomers.

Computational methods, ranging from semiempirical (AM1) to ab initio (Hartree-Fock) and DFT (e.g., B3LYP/6-31G**), are employed to quantify the energy differences between these isomers and predict their equilibrium populations nih.govresearchgate.net. These calculations consistently support the predominance of the 1H-amino tautomeric form.

Table 2: Predicted Relative Stabilities of 5-Methoxy-indazol-4-amine Tautomers/Isomers Predictions are based on established principles for the indazole scaffold from the cited literature.

| Tautomer/Isomer Name | Tautomer Type | Predicted Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|

| This compound | 1H-Annular / Amino | 0.0 (Reference) | Most Stable |

| 5-Methoxy-2H-indazol-4-amine | 2H-Annular / Amino | +3 to +5 | Less Stable |

| 5-Methoxy-1,2-dihydro-4(7H)-iminoindazole | 1H-Annular / Imino | > +10 | Significantly Less Stable |

| 5-Methoxy-2,3-dihydro-4(1H)-iminoindazole | 2H-Annular / Imino | > +10 | Significantly Less Stable |

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Polycyclic Heterocycles

The structure of 5-Methoxy-1H-indazol-4-amine is well-suited for the construction of intricate polycyclic heterocyclic systems. The presence of the 4-amino group adjacent to a nitrogen atom of the pyrazole (B372694) ring allows for the annulation of additional rings, leading to the formation of fused systems. For instance, through condensation reactions with appropriate dicarbonyl compounds or their equivalents, it is possible to construct pyrazolo[4,3-h]quinazolines and other related polycyclic structures. These classes of compounds are of significant interest in medicinal chemistry due to their diverse biological activities. google.com

While direct examples of the synthesis of complex polycyclic heterocycles starting from this compound are not extensively documented in readily available literature, the synthetic utility of analogous aminoindazoles is well-established. For example, 1H-indazole-5,6-diamine is a known precursor for the synthesis of pyrazolo[3,4-g]quinoxalines, which have been investigated as potential Pim kinase inhibitors. google.com This suggests a high potential for this compound to serve as a key starting material for novel polycyclic compounds with potential therapeutic applications. The strategic placement of the methoxy (B1213986) group can be exploited to influence the electronic properties and solubility of the final compounds.

Scaffold for Combinatorial Library Synthesis

In modern drug discovery, combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds for high-throughput screening. google.com The this compound scaffold is an excellent candidate for the generation of combinatorial libraries due to its modifiable functional groups. The primary amino group can be readily acylated, alkylated, or used in condensation reactions with a wide variety of building blocks to introduce molecular diversity.

The general approach to using this compound as a scaffold in combinatorial synthesis would involve the parallel reaction of the amino group with a library of carboxylic acids, sulfonyl chlorides, or aldehydes. Furthermore, the nitrogen atoms of the indazole ring can also be functionalized, providing additional points for diversification. This multi-pronged approach allows for the creation of a vast chemical space around the central indazole core. While specific combinatorial libraries based solely on this compound are not prominently featured in the literature, the principle of using substituted indazoles in combinatorial synthesis is a recognized strategy in medicinal chemistry. google.com

Intermediate for the Preparation of Advanced Pharmaceutical Precursors

The indazole moiety is a privileged scaffold in medicinal chemistry, found in a number of approved drugs and clinical candidates. googleapis.comresearchgate.net Consequently, substituted indazoles like this compound are valuable intermediates in the synthesis of advanced pharmaceutical precursors. A significant area of application is in the development of protein kinase inhibitors, a major class of anti-cancer drugs. google.comgoogleapis.com

Patents for various kinase inhibitors describe the synthesis of complex molecules where a substituted indazole core is a key component. google.comgoogleapis.com For example, compounds targeting Fibroblast Growth Factor Receptors (FGFR) have been synthesized from indazole precursors. googleapis.com The 4-amino group of this compound can be transformed into various functional groups or used as an anchor point to attach other molecular fragments, leading to the assembly of the final active pharmaceutical ingredient. The methoxy group can also play a role in modulating the pharmacokinetic properties of the resulting drug candidates.

Table 1: Examples of Kinase Inhibitor Scaffolds Derived from Indazole Precursors

| Kinase Target | Basic Scaffold | Potential Role of this compound |

| CDK4/6 | 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline | Precursor for the pyrazolo[4,3-h]quinazoline core |

| FGFR | Substituted Indazole | Core building block |

| Lck | N-4-Pyrimidinyl-1H-indazol-4-amine | Direct precursor with modification of the amino group |

| PLK4 | N-(1H-indazol-6-yl)benzenesulfonamide | Analogous starting material for sulfonamide derivatives |

This table is illustrative and based on analogous structures, as direct synthesis from this compound for all examples is not explicitly documented.

Utility in Fragment-Based Drug Design (FBDD) Strategies

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for the discovery of new drug leads. nih.gov This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and grown into more potent lead compounds. The aminoindazole core is a well-recognized fragment in FBDD, particularly for the development of kinase inhibitors. chemdiv.com

A notable case study is the discovery of aminoindazole inhibitors of phosphoinositide-dependent kinase-1 (PDK1). chemdiv.com In this work, fragment screening identified aminoindazole as a key binding motif. The amino group forms crucial hydrogen bonds with the hinge region of the kinase, while the indazole ring occupies a hydrophobic pocket. This compound, as a substituted aminoindazole, fits the profile of a fragment that could be used in such screening campaigns. The methoxy group can provide an additional vector for optimization, allowing for the exploration of chemical space and improvement of binding affinity and selectivity. The utility of aminoindazoles as phenol (B47542) isosteres has also been demonstrated to improve the pharmacokinetic properties of drug candidates. nih.gov

Medicinal Chemistry Research Applications and Design Principles

Indazole Scaffold as a Privileged Structure in Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged structure" in drug discovery. nih.govresearchgate.net This designation is attributed to its ability to bind to a wide variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. rsc.orgrsc.org The structural rigidity of the indazole core, combined with its capacity for diverse substitutions, allows for the precise spatial orientation of functional groups to optimize interactions with target proteins. mdpi.com

Indazole derivatives have demonstrated a remarkable range of biological activities, including but not limited to, anti-cancer, anti-inflammatory, anti-bacterial, anti-HIV, and neuroprotective effects. researchgate.netresearchgate.net The therapeutic success of indazole-containing drugs further underscores the importance of this scaffold. Notable examples of marketed drugs featuring the indazole core include:

Pazopanib: A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. nih.govmdpi.com

Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), also used for the treatment of renal cell carcinoma. researchgate.nettandfonline.com

Granisetron: A 5-HT3 receptor antagonist employed as an antiemetic to manage nausea and vomiting induced by chemotherapy and radiation. derpharmachemica.com

Entrectinib: A neurotrophic tyrosine receptor kinase (NTRK), ROS1, and anaplastic lymphoma kinase (ALK) inhibitor for the treatment of certain types of solid tumors. researchgate.net

The inherent drug-like properties of the indazole scaffold, such as its metabolic stability and favorable pharmacokinetic profile, contribute to its prevalence in drug development pipelines. nih.govnih.gov The ability of the indazole nucleus to serve as a bioisosteric replacement for other aromatic systems, like indole (B1671886), further expands its utility in medicinal chemistry. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies Related to Indazole Modifications

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For indazole derivatives, extensive SAR investigations have been conducted to elucidate the key structural features required for potent and selective modulation of various biological targets. These studies systematically explore the effects of modifying the indazole core and its substituents.

The nature and position of substituents on the indazole ring play a critical role in determining the compound's binding affinity and selectivity for its target protein. nih.gov Modifications at different positions of the indazole scaffold can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interactions with amino acid residues in the binding pocket.

For instance, in the development of allosteric CC-Chemokine Receptor 4 (CCR4) antagonists, SAR studies revealed that methoxy- or hydroxyl-containing groups were the more potent substituents at the C4 position of the indazole ring. acs.org Conversely, only small groups were tolerated at the C5, C6, or C7 positions, with C6 analogues being preferred. acs.org In another study on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold were found to be crucial for inhibitory activity. nih.gov

The following table summarizes the impact of substituents at various positions on the indazole ring based on reported SAR studies:

| Position | Substituent Effect on Activity | Target Class Example |

| C4 | Methoxy (B1213986) or hydroxyl groups increase potency. | CCR4 Antagonists acs.org |

| C5 | Only small groups are tolerated. | CCR4 Antagonists acs.org |

| C6 | Preferred position for small substituents over C5 and C7. | CCR4 Antagonists acs.org |

| C4 & C6 | Substituents play a crucial role in inhibition. | IDO1 Inhibitors nih.gov |

| N1 | meta-substituted benzyl groups with an α-amino acyl group were most potent. | CCR4 Antagonists acs.org |

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles. In the context of 5-Methoxy-1H-indazol-4-amine, the methoxy and amine groups are key functionalities that can be subjected to bioisosteric replacement.

The replacement of a methoxy group with other substituents can modulate metabolic stability. cambridgemedchemconsulting.com For example, the catechol moiety, which contains two adjacent hydroxyl groups and can be formed from the demethylation of a methoxy group, has been successfully replaced by an indazole ring in several therapeutic agents to improve drug-like properties. google.com

Similarly, the amine group can be replaced with a variety of other functionalities to alter hydrogen bonding capacity and basicity. While specific examples for this compound are not detailed in the provided search results, the general principle of amine bioisosterism is well-established in medicinal chemistry.

In a broader context of indazole derivatives, a study on neuroprotective MAO-B inhibitors demonstrated the successful bioisosteric replacement of an amide linker with a 1,2,4-oxadiazole ring, which resulted in the most potent and selective inhibitor in the series. nih.gov This highlights the potential of exploring bioisosteric replacements to optimize the properties of indazole-based compounds.

The three-dimensional conformation of a ligand is a critical determinant of its ability to bind to a biological target. The conformational landscape of a molecule refers to the collection of its accessible, low-energy shapes. For flexible molecules, understanding this landscape is crucial for predicting and rationalizing their biological activity.

For instance, a study on imidazole derivatives highlighted that conformers with low energy barriers (less than 3 kcal/mol) allow for easy interconversion between different shapes within the receptor's binding domain. lew.ro This conformational flexibility can be advantageous, allowing the ligand to adapt its shape to fit optimally into the binding site. The analysis of the conformational landscape of indazole derivatives can, therefore, guide the design of new compounds with improved target recognition.

Molecular Modeling and Docking Studies for Target Binding Hypotheses

Molecular modeling and docking are powerful computational tools used to predict and analyze the interactions between a ligand and its biological target at the molecular level. nih.govnih.gov These methods are instrumental in generating hypotheses about the binding mode of a compound, which can then be tested experimentally.

Docking simulations place a ligand into the binding site of a protein and score the different poses based on their predicted binding affinity. mdpi.com This allows researchers to visualize potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. For indazole derivatives, numerous docking studies have been performed to elucidate their mechanism of action against various targets. derpharmachemica.comnih.govnih.gov

For example, docking studies of indazole derivatives into the active site of the breast cancer aromatase enzyme helped to identify potential molecules with good binding affinities and specific interactions with key amino acid residues like Arg115 and Met374. derpharmachemica.com In another study, docking simulations of indazole analogs against the SAH/MTAN target revealed that the binding affinity was dependent on the number of interacting amino acid residues. nih.gov

The following table presents a summary of findings from a docking study of indazole derivatives against a renal cancer-related protein (PDB: 6FEW), highlighting the predicted binding energies for the most active compounds.

| Compound | Binding Energy (kcal/mol) |

| 8v | High |

| 8w | High |

| 8y | High |

| Adapted from a study on novel indazole derivatives. nih.gov |

Computational screening, also known as virtual screening, is a cost-effective and time-efficient method for identifying potential drug candidates from large compound libraries. mmsl.cz This approach utilizes computational methods to predict which molecules are most likely to bind to a specific biological target. Virtual screening can be broadly categorized into two types: structure-based and ligand-based.

Structure-based virtual screening relies on the three-dimensional structure of the target protein to dock and score compounds from a database. mmsl.cz Ligand-based virtual screening, on the other hand, uses the structures of known active compounds to identify other molecules with similar properties, often employing pharmacophore modeling or chemical similarity searches. mmsl.czugm.ac.id

Virtual screening has been successfully applied to the discovery of novel indazole-based inhibitors. For instance, a ligand-based pharmacophore model was developed from known estrogen receptor alpha (ERα) inhibitors to screen for novel asymmetrical hexahydro-2H-indazole analogs of curcumin with potential ERα inhibitory activity. ugm.ac.idresearchgate.net This approach, combined with subsequent molecular docking, led to the identification of seven promising hit compounds. ugm.ac.id This demonstrates the power of computational methods in guiding the design and discovery of new indazole derivatives with therapeutic potential.

Analysis of Ligand-Receptor Binding Modes (without specific targets or biological outcomes)

The this compound scaffold is recognized in medicinal chemistry for its potential to engage in a variety of non-covalent interactions with biological receptors. The indazole ring system is a well-established bioisostere for indoles and phenols, suggesting it can mimic their binding modes to achieve molecular recognition. nih.gov The structural rigidity and aromatic nature of the indazole core are central to its function in ligand design.

Analysis of related indazole-containing molecules reveals common binding patterns. The nitrogen atoms of the pyrazole portion of the indazole ring can serve as crucial hydrogen bond donors and acceptors, anchoring the ligand within a protein's binding site. researchgate.net For example, crystallographic studies of similar N-(1H-indazol-yl) compounds confirm the formation of intermolecular N—H···O hydrogen bonds that stabilize the ligand-receptor complex. researchgate.net The planarity of the fused ring system is a key determinant of how the molecule fits into the often-constricted spaces of binding pockets.

Furthermore, the indazole ring is capable of participating in favorable π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan, which are frequently found in receptor binding sites. nih.gov In kinase inhibition studies, nitrogen-containing heterocycles analogous to the indazole core are known to form critical hydrogen bonds with the "hinge region" of the ATP binding pocket, a common mechanism for achieving potent inhibition. nih.gov The 4-amino group of this compound provides an additional, pivotal point for hydrogen bonding, while the 5-methoxy group can engage in hydrophobic interactions or act as a weak hydrogen bond acceptor.

| Interaction Type | Potential Moiety Involved | Example Interacting Residue Type |

|---|---|---|

| Hydrogen Bonding | Indazole N-H, 4-Amine N-H | Serine, Aspartate, Backbone Carbonyls |

| π-π Stacking | Indazole Aromatic Ring | Tyrosine, Phenylalanine |

| Hydrophobic Interactions | Indazole Ring, Methoxy Group | Leucine, Valine, Isoleucine |

| Hinge Binding | Indazole Nitrogens, 4-Amine | Kinase Hinge Region Amino Acids |

In Vitro Biochemical Target Identification (without specific biological activities or efficacy)

The process of identifying the specific protein targets of a bioactive compound like this compound is a cornerstone of modern chemical biology. nih.gov These in vitro methods are designed to uncover the direct molecular interactions of a compound within a complex biological system, independent of the downstream physiological outcomes.

A primary strategy for target discovery is affinity-based proteomics. nih.govnih.gov This approach involves chemically modifying the this compound molecule to attach it to a solid support, such as a resin or magnetic bead. This immobilized ligand is then used as "bait" to capture binding proteins from a cell or tissue lysate. The captured proteins are subsequently eluted, separated, and identified using high-resolution mass spectrometry. nih.govfrontiersin.org

Another powerful technique is activity-based protein profiling (ABPP), which employs chemical probes that form stable, often covalent, bonds with the active sites of specific enzyme classes. nih.gov A probe derived from the this compound scaffold could be designed to react with its target enzymes, allowing for their identification and characterization from the entire proteome. Furthermore, quantitative mass spectrometry techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be used in conjunction with affinity pulldowns to distinguish specific, high-affinity binders from non-specific or low-affinity interactions. frontiersin.org

| Method | Principle | Primary Outcome |

|---|---|---|

| Affinity Chromatography-Mass Spectrometry | An immobilized version of the compound captures binding partners from a proteome lysate. nih.gov | Identification of proteins that physically associate with the compound. |

| Activity-Based Protein Profiling (ABPP) | A reactive chemical probe based on the compound's scaffold covalently labels target enzymes. nih.gov | Identification of specific enzyme families that interact with the compound. |

| Chemical Proteomics (e.g., SILAC) | Quantitative comparison of proteins that bind to the compound versus a control group. frontiersin.org | Differentiates high-specificity targets from background binding proteins. |

Enzyme Inhibition Studies (e.g., kinases, reductases)

The indazole core is a well-documented "privileged scaffold" in the design of enzyme inhibitors, showing particular prominence in the field of kinase inhibition. nih.gov The N-4-pyrimidinyl-1H-indazol-4-amine framework, which shares the core structure of this compound, has been successfully employed to develop potent inhibitors of tyrosine kinases like Lck. nih.gov In such contexts, the indazole moiety often functions as a stable anchor that positions the molecule within the enzyme's active site, typically the ATP-binding pocket.

Biochemical screening assays are used to determine the inhibitory potential of indazole derivatives against panels of purified enzymes. The indazole scaffold has been incorporated into inhibitors targeting diverse kinase families, including PI3-Kinase and Polo-like kinase 4 (PLK4). acs.orgnih.gov These studies establish the fundamental interaction between the compound and the enzyme, providing quantitative measures of inhibition (e.g., IC₅₀ values) that guide further chemical optimization.

Receptor Binding Profiling (e.g., G protein-coupled receptors - GPCRs)